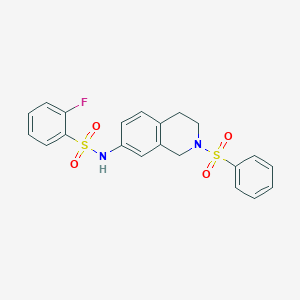

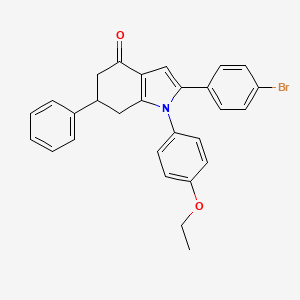

![molecular formula C11H9N3O B2528475 [2,3'-Bipyridine]-4-carboxamide CAS No. 2089319-07-1](/img/structure/B2528475.png)

[2,3'-Bipyridine]-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “[2,3'-Bipyridine]-4-carboxamide” is a derivative of bipyridine, which is a class of compounds known for their coordination properties, particularly in forming complexes with transition metals. Bipyridine derivatives are widely studied for their potential applications in various fields, including catalysis, materials science, and pharmaceuticals.

Synthesis Analysis

The synthesis of bipyridine derivatives can be achieved through various methods. For instance, the rhodium(III)-catalyzed C-H acylmethylation of [2,2'-bipyridine]-6-carboxamides with sulfoxonium ylides as carbene precursors is a method to monoalkylate bipyridine derivatives exclusively at the C3 position, yielding high yields of 3-alkylated products . Additionally, the synthesis of carboxamides can be performed using 1-methyl-2-halopyridinium iodides as coupling reagents in the presence of tri-n-butylamine, which rapidly forms carboxamides in high yields .

Molecular Structure Analysis

The molecular structure of bipyridine derivatives is characterized by the presence of nitrogen atoms in the pyridine rings, which are key to their coordination properties. For example, the coordination polymer based on Cu(II), Co(II), and 4,4'-bipyridine-2,6,2',6'-tetracarboxylate exhibits a complex structure with metal ions coordinated in an octahedral environment, and the framework is maintained through hydrogen bonding and carboxylate bridges .

Chemical Reactions Analysis

Bipyridine derivatives undergo various chemical reactions, including coordination with metal ions to form complexes. The self-assembly of 4,4'-bipyridine-2,2',6,6'-tetracarboxamide and its silver(I) triflate complex is controlled by intermolecular amide-amide hydrogen bonds and octahedral coordination of the Ag(I) ion with the ligand . Moreover, the coordination properties of bipyridine derivatives are influenced by the donor atom set, as seen in the bis(ligand)iron(II) and bis(ligand)nickel(II) complexes of 2,2'-bipyridine-6-carbothioamide and 2,2'-bipyridine-6-carboxamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of bipyridine derivatives are influenced by their molecular structure. For instance, polyamides and polyesters derived from 2,2'-bipyridine-5,5'-dicarboxylic acid exhibit modest thermal stabilities and can form lyotropic mesophases or thermotropic liquid crystal phases depending on the rigidity of the main chain . The adsorption properties of coordination polymers based on bipyridine derivatives are also noteworthy, as they can adsorb significant amounts of methanol or ethanol in the vapor phase .

Scientific Research Applications

Synthesis and Characterization

- Synthesis Techniques : [2,3'-Bipyridine]-4-carboxamide derivatives have been synthesized through various techniques. For instance, a study by Jayarajan et al. (2019) detailed the synthesis of similar compounds using a three-component reaction in water at room temperature. This study also involved characterizing the synthesized compounds using techniques like FT-IR, NMR, and X-ray diffraction (Jayarajan et al., 2019).

Chemical Properties and Applications

- Non-Linear Optical (NLO) Properties : The synthesized compounds mentioned above were investigated for their non-linear optical properties. This research has implications for the development of materials with specialized optical characteristics (Jayarajan et al., 2019).

- Molecular Docking Studies : These compounds were also examined through molecular docking analyses. The findings suggested potential interactions with the colchicine binding site of tubulin, which could contribute to the inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).

Catalytic Applications

- C-H Acylmethylation : Yu et al. (2019) reported a rhodium(III)-catalyzed C-H acylmethylation of tridentate [2,2'-bipyridine]-6-carboxamides. This process utilized sulfoxonium ylides as carbene precursors, showcasing the potential of [2,3'-Bipyridine]-4-carboxamide derivatives in organic synthesis (Yu et al., 2019).

Biological Effects

- Anticancer Drug Candidates : A study by Pierroz et al. (2012) on ruthenium(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid, closely related to [2,3'-Bipyridine]-4-carboxamide, indicated potential as anticancer drug candidates. They found that one of the complexes had comparable IC50 values to cisplatin, a standard in cancer treatment, on several cancer cell lines (Pierroz et al., 2012).

properties

IUPAC Name |

2-pyridin-3-ylpyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c12-11(15)8-3-5-14-10(6-8)9-2-1-4-13-7-9/h1-7H,(H2,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUBJTMXFFEPOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,3'-Bipyridine]-4-carboxamide | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

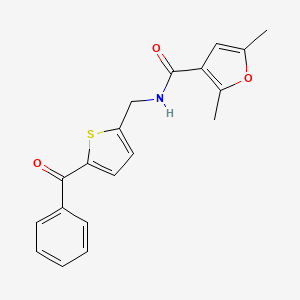

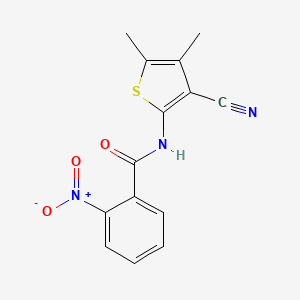

![2-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2528394.png)

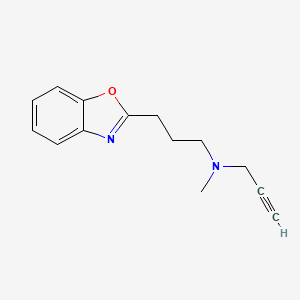

![benzo[d]thiazol-2-yl(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B2528403.png)

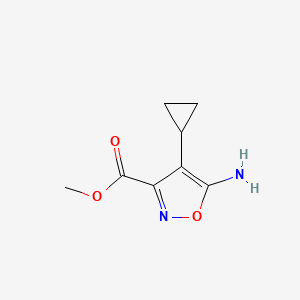

![2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2528404.png)

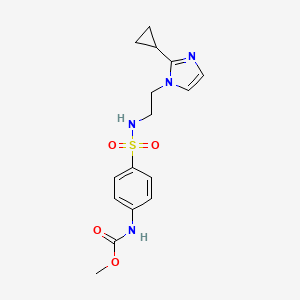

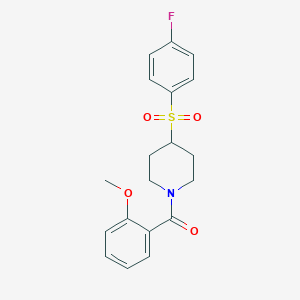

![4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2528408.png)

![(2E)-3-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid](/img/structure/B2528414.png)

![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate](/img/structure/B2528415.png)